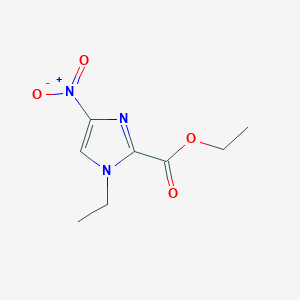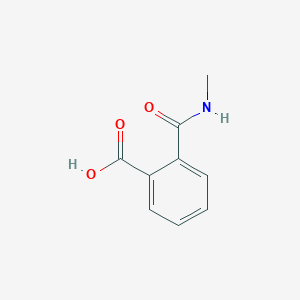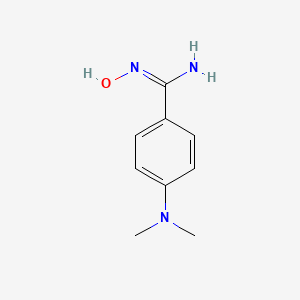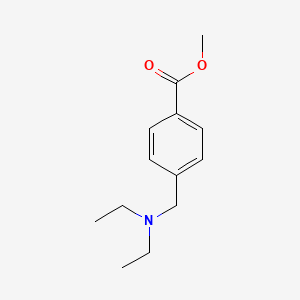
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride
Overview
Description
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It has been reported to possess various pharmacological activities .
Synthesis Analysis
A novel series of thiazoles carrying 1,3,4-thiadiazole core were designed and prepared via the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides . The structures of the newly synthesized compounds were confirmed based on elemental and spectral analysis .Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .Scientific Research Applications
Antibacterial Activity
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride: has been investigated for its antibacterial potential. In a study by Mao et al., a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety were synthesized and screened for antibacterial activity against plant pathogens such as Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. Notably, compound 5k exhibited remarkable antibacterial activity against R. solanacearum, surpassing the commercial agent Thiodiazole copper .
Antifungal Properties
The same study also explored the antifungal effects of these derivatives. Compound 5b demonstrated excellent antifungal activity against Sclerotinia sclerotiorum, comparable to the commercial fungicide Carbendazim. These findings highlight the compound’s potential in plant disease management .
Inhibitory Activity Against SHP1
Theoretical studies and experimental applications have investigated the inhibitory effects of 2-phenyl-1,3,4-thiadiazole derivatives (including our compound) against SHP1. Understanding the interaction between these derivatives and SHP1 can provide insights for drug development .
Cytostatic Treatment
In the context of cytostatic treatment, inducing apoptosis in tumor cells and hindering their cell cycle progression are primary objectives. The properties of 1,3,4-thiadiazole derivatives, including our compound, may contribute to achieving these goals .
Antioxidant Potential
While specific studies on our compound are limited, the broader class of 1,3,4-thiadiazole derivatives is known for its antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage .
Carbonic Anhydrase Inhibition
Although not directly studied for our compound, other 1,3,4-thiadiazole derivatives have shown carbonic anhydrase inhibitory activity. Carbonic anhydrase inhibitors are relevant in treating conditions like glaucoma and epilepsy .
Future Directions
Thiadiazoles, including 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride, have attracted significant interest due to their broad spectrum of biological activities . Future research could focus on further exploring the biological activities of these compounds, developing new synthetic methods, and designing new chemical entities for potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride are the CYP450 enzymes (CYP2B4, CYP2E1) . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, making them key players in pharmacokinetics.
Biochemical Pathways
The biochemical pathways affected by 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride are likely related to the metabolism of drugs and other xenobiotics, given its interaction with CYP450 enzymes . The downstream effects of this interaction could include altered drug efficacy and potential drug-drug interactions.
properties
IUPAC Name |
4-phenylthiadiazole-5-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-9(13)8-7(11-12-14-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOHHRUTCSLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




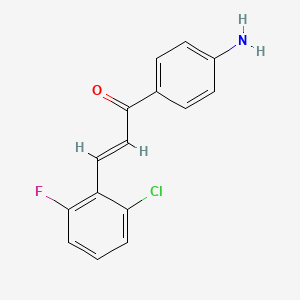

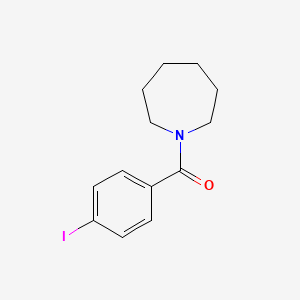
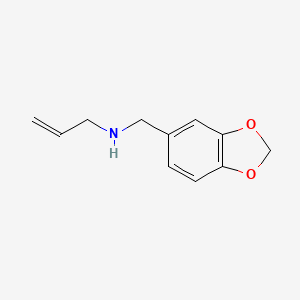
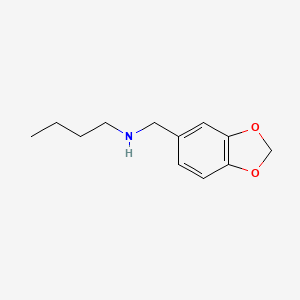

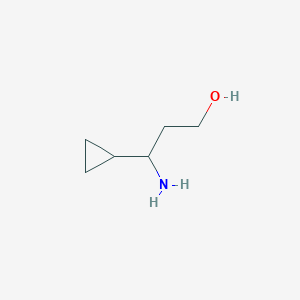
![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

